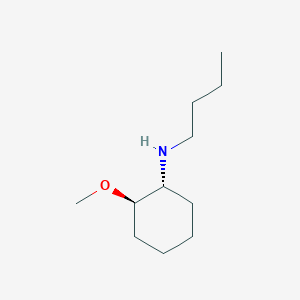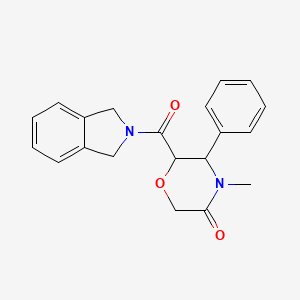
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a morpholine ring, a phenyl group, and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound containing a leaving group.
Final Coupling Step: The final step involves coupling the isoindole and morpholine intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural features may be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-isoindole-2-carbonyl chloride: A related compound with similar structural features but different reactivity and applications.
4-Methyl-5-phenylmorpholine: Shares the morpholine and phenyl groups but lacks the isoindole moiety.
Isoindoline derivatives: Compounds with the isoindole structure but different substituents.
Uniqueness
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
6-(1,3-dihydroisoindole-2-carbonyl)-4-methyl-5-phenylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-21-17(23)13-25-19(18(21)14-7-3-2-4-8-14)20(24)22-11-15-9-5-6-10-16(15)12-22/h2-10,18-19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVCQOQPMCSBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)N2CC3=CC=CC=C3C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)
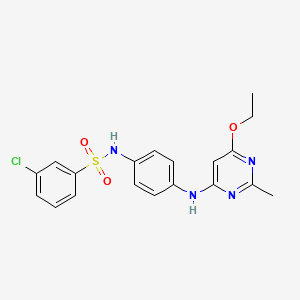
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2661692.png)
![3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B2661693.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)
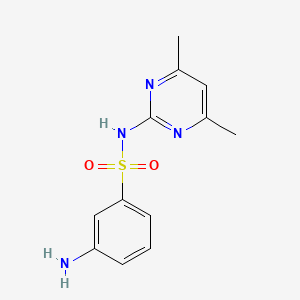
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)
![1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2661703.png)
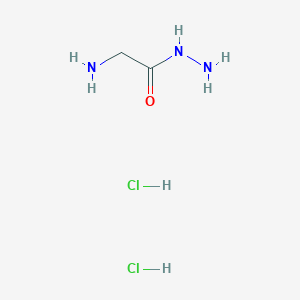
![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)
